

An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol M

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Bisphenol M** [4,4'-(1,3-Phenylenediisopropylidene)bisphenol], a significant analog within the bisphenol family.[1][2][3] This document details a representative synthesis protocol, outlines key characterization methodologies, and presents the corresponding data in a clear and accessible format for researchers and professionals in drug development and related scientific fields.

Synthesis of Bisphenol M

The synthesis of **Bisphenol M** is typically achieved through the acid-catalyzed condensation reaction of phenol with 1,3-diisopropenylbenzene.[4] While various acidic catalysts can be employed, the use of a solid acid catalyst, such as a sulfonated polystyrene resin cross-linked with divinylbenzene (ion-exchange resin), offers advantages in terms of catalyst separation and product purity.[5][6][7]

Representative Experimental Protocol

The following protocol describes a representative method for the synthesis of **Bisphenol M** using an ion-exchange resin catalyst.

Materials:

Phenol (excess)



- 1,3-Diisopropenylbenzene
- Sulfonated polystyrene-divinylbenzene ion-exchange resin (e.g., Amberlyst 15)
- Methanol (for washing)
- Deionized water

Equipment:

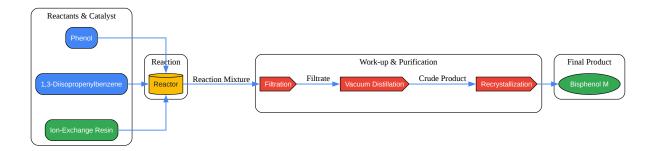
- Jacketed glass reactor with mechanical stirrer, thermometer, and reflux condenser
- Heating/cooling circulator
- Büchner funnel and vacuum flask
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- Catalyst Preparation: The ion-exchange resin is pre-washed with methanol and then deionized water to remove any impurities and is subsequently dried.
- Reaction Setup: The reactor is charged with an excess of phenol and the ion-exchange resin catalyst. The mixture is heated to the desired reaction temperature (typically between 50-80°C) with stirring.[8]
- Addition of Reactant: 1,3-Diisopropenylbenzene is slowly added to the heated mixture. The
 molar ratio of phenol to 1,3-diisopropenylbenzene is typically kept high (e.g., 10:1) to favor
 the formation of the desired bisphenol and minimize side reactions.[9]
- Reaction: The reaction mixture is maintained at the set temperature with continuous stirring
 for a period of 2 to 24 hours, depending on the desired conversion.[10] The progress of the
 reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or HighPerformance Liquid Chromatography (HPLC).



- Catalyst Removal: After the reaction is complete, the mixture is cooled, and the ionexchange resin catalyst is removed by filtration.
- Product Isolation: The excess phenol is removed from the filtrate by vacuum distillation. The crude **Bisphenol M** is then purified.
- Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product as a white to almost white solid.[3]
 The purity of the final product can be confirmed by measuring its melting point and by HPLC analysis.



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Caption: Workflow for the synthesis of **Bisphenol M**.

Characterization of Bisphenol M

The structural confirmation and purity assessment of the synthesized **Bisphenol M** are conducted using a variety of analytical techniques.

Physical Properties



Property	Value	Reference
Molecular Formula	C24H26O2	[2]
Molecular Weight	346.46 g/mol	[2]
Melting Point	135-139 °C	[4]
Appearance	White to almost white solid	[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of **Bisphenol M** and for monitoring the progress of the synthesis reaction. An analytical standard of **Bisphenol M** with a purity of ≥99.0% as determined by HPLC is commercially available.[11]

Representative HPLC Method:

A common method for the analysis of bisphenols involves reversed-phase HPLC with UV detection.

Parameter	Condition	
Column	C18 reversed-phase column	
Mobile Phase	A gradient of acetonitrile and water	
Detection	UV spectrophotometer at a wavelength of 227 nm	
Purity Standard	≥99.0%	

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **Bisphenol M**. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data (DMSO-d₆):



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Anticipated ~9.2	Singlet	2H	Ar-OH
Anticipated ~7.0-7.3	Multiplet	12H	Ar-H
Anticipated ~1.6	Singlet	12H	-C(CH ₃) ₂

Note: The anticipated chemical shifts are based on the analysis of the spectrum available from PubChem and general knowledge of similar structures. Actual experimental values may vary slightly.

¹³C NMR Spectral Data (Solvent Dependent):

Chemical Shift (ppm)	Assignment
Anticipated ~155	С-ОН
Anticipated ~148	Quaternary C (aromatic, attached to isopropylidene)
Anticipated ~144	Quaternary C (central aromatic ring)
Anticipated ~127	C-H (aromatic)
Anticipated ~124	C-H (central aromatic ring)
Anticipated ~114	C-H (aromatic, ortho to -OH)
Anticipated ~42	Quaternary C (isopropylidene)
Anticipated ~31	СН₃

Note: The anticipated chemical shifts are based on general values for similar bisphenol structures.

FTIR spectroscopy is used to identify the functional groups present in the **Bisphenol M** molecule. The spectrum is characterized by specific absorption bands corresponding to the vibrations of these groups.



FTIR Spectral Data (Mull):

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
Anticipated ~3300 (broad)	O-H stretching	Phenolic -OH
Anticipated ~3050	C-H stretching	Aromatic C-H
Anticipated ~2970	C-H stretching	Aliphatic C-H (in CH₃)
Anticipated ~1610, 1510	C=C stretching	Aromatic ring
Anticipated ~1230	C-O stretching	Phenolic C-O
Anticipated ~830	C-H bending (out-of-plane)	para-substituted aromatic ring

Note: The anticipated wavenumbers are based on the analysis of the spectrum available from PubChem and characteristic infrared absorption frequencies.[12]

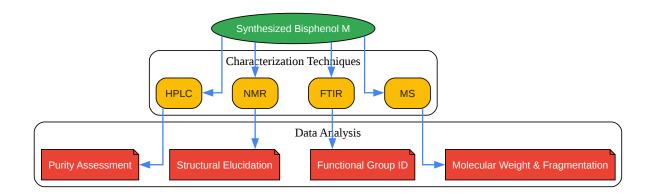
Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Bisphenol M**, which aids in its identification and structural confirmation.

LC-MS/MS Data:

Parameter	Value	Reference
Precursor Ion [M-H] ⁻	m/z 345.2	[13]
Product Ion 1	m/z 330.3	[13]
Product Ion 2	m/z 251.4	[13]

The fragmentation likely involves the loss of a methyl group (-CH $_3$) to form the ion at m/z 330.3, followed by further fragmentation.





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Caption: Workflow for the characterization of **Bisphenol M**.

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